Cas no 51505-10-3 (2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid)

51505-10-3 structure
Nome do Produto:2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-QUINOLINEACETIC ACID, 6-CHLORO-1,2-DIHYDRO-2-OXO-4-PHENYL-
- (6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid
- 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
- F73748
- 51505-10-3
- F1551-0048
- CHEMBL1230532
- (6-chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acid
- CCG-118687
- PD146735
- AKOS005696947
- (6-CHLORO-2-OXO-4-PHENYL-1H-QUINOLIN-3-YL)ACETIC ACID
- AKOS000669061
- F3371-0742
- SR-01000451246-1
- 2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
- BDBM50485882
- MLS001198585
- MFCD02316964
- STL043407
- 2-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acid
- Oprea1_369917
- HMS2864C06
- EN300-1192098
- SR-01000451246
- AB00686132-01
- SMR000558966
- CS-0269789
- 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)aceticacid
- Q27456638
- ChemDiv3_006787
- HMS1492E11
- NCGC00674574-01
- SB72609
- IDI1_024697
- Z56891009
- STL490555
- (6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
- BCA50510
- 996-036-8
- 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
-
- Inchi: InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)
- Chave InChI: SHDUUQWYFNJIAG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O
Propriedades Computadas
- Massa Exacta: 313.0505709g/mol
- Massa monoisotópica: 313.0505709g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 3
- Complexidade: 496
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.6
- Superfície polar topológica: 66.4Ų
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1551-0048-50mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1551-0048-20μmol |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1551-0048-1mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1551-0048-2mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Chemenu | CM263918-5g |
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 97% | 5g |
$1043 | 2021-08-18 | |
Life Chemicals | F1551-0048-4mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1551-0048-5mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1551-0048-40mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1551-0048-5μmol |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
1PlusChem | 1P01UVY9-100mg |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid |
51505-10-3 | 97% | 100mg |
$51.00 | 2024-04-30 |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Literatura Relacionada
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
51505-10-3 (2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid) Produtos relacionados
- 2171252-79-0((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxyphenylformamido}butanoic acid)
- 1804886-57-4(4-Bromo-2-(difluoromethyl)-6-hydroxypyridine-3-methanol)
- 1807039-70-8(1-Bromo-3-difluoromethoxy-2-(trifluoromethoxy)benzene)
- 1536147-15-5(2-[1-(3-methylcyclohexyl)piperidin-4-yl]acetic acid)
- 2228158-92-5(tert-butyl N-(2-amino-4-hydroxy-3,3-dimethylbutyl)carbamate)
- 2137767-73-6(1-Propanone, 3-chloro-1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-)
- 2229263-74-3(4,4,4-trifluoro-2,2-dimethyl-3-(trifluoromethyl)butan-1-ol)
- 869895-62-5(dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate)
- 1261687-09-5(1-(5-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-ethanone)
- 2106870-63-5(methyl 4-amino-3-{imidazo1,2-apyridin-3-yl}butanoate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:51505-10-3)2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Pureza:99%
Quantidade:1g
Preço ($):313